1,2-Benzoquinone

Catalog No.
S568630
CAS No.
583-63-1
M.F
C6H4O2
M. Wt
108.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Benzoquinone

CAS Number

583-63-1

Product Name

1,2-Benzoquinone

IUPAC Name

cyclohexa-3,5-diene-1,2-dione

Molecular Formula

C6H4O2

Molecular Weight

108.09 g/mol

InChI

InChI=1S/C6H4O2/c7-5-3-1-2-4-6(5)8/h1-4H

InChI Key

WOAHJDHKFWSLKE-UHFFFAOYSA-N

SMILES

C1=CC(=O)C(=O)C=C1

Synonyms

1,2-benzoquinone, 2-benzoquinone, o-benzoquinone

Canonical SMILES

C1=CC(=O)C(=O)C=C1

The exact mass of the compound 1,2-Benzoquinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Benzoquinone (ortho-benzoquinone) is a highly reactive, fully conjugated cyclic dione characterized by its adjacent carbonyl groups. Unlike its more thermodynamically stable and widely used para-isomer (1,4-benzoquinone), this compound is a potent electrophile, a low-LUMO dienophile, and a redox-active precursor. In industrial and advanced laboratory procurement, it is primarily sourced for its high reactivity in inverse electron-demand Diels-Alder cycloadditions, its role as a high-potential core motif for organic battery materials, and its utility in synthesizing complex polycyclic frameworks. Due to its propensity for rapid polymerization and Michael additions, procurement decisions often hinge on its unhindered reactivity profile, making it the necessary choice when sterically stabilized analogs fail to react with bulky substrates[1].

Substituting 1,2-benzoquinone with the ubiquitous 1,4-benzoquinone fundamentally alters both electrochemical and synthetic pathways; the para-isomer lacks the adjacent carbonyls required for bidentate metal coordination and exhibits a significantly lower redox potential, rendering it inferior for high-voltage organic battery applications [1]. Conversely, substituting with stabilized ortho-quinones like 3,5-di-tert-butyl-1,2-benzoquinone introduces severe steric hindrance. While bulky tert-butyl groups prevent unwanted polymerization during storage and handling, they also physically block nucleophilic attack and cycloaddition at the substituted positions. This drastically reduces yields or entirely prevents reactions when engaging with bulky dienes or arynes. Thus, pure, unsubstituted 1,2-benzoquinone is indispensable when unhindered, highly electrophilic adjacent carbonyl reactivity is strictly required for the target synthesis.

Electrochemical Redox Potential in Energy Storage Applications

In the development of organic cathode materials, the structural arrangement of carbonyl groups dictates the thermodynamic voltage. Computational and experimental validations demonstrate that ortho-quinones (the 1,2-benzoquinone core) achieve a redox potential approximately 300 mV higher than their para-quinone (1,4-benzoquinone) counterparts [1]. This elevation is attributed to the favorable energetic interactions between the lithium ion and the two adjacent oxygen atoms on the same ring, which significantly stabilizes the reduced product compared to the spatially separated carbonyls in 1,4-benzoquinone.

Evidence DimensionRedox Potential Shift
Target Compound DataBaseline + ~300 mV higher redox potential
Comparator Or Baseline1,4-Benzoquinone (para-quinone baseline)
Quantified Difference~300 mV increase in redox potential
ConditionsLi-ion organic cathode models (DFT and CV validation)

Procuring ortho-quinone derivatives over standard para-quinones directly translates to higher energy density and operating voltages in next-generation organic battery formulations.

LUMO Energy and Inverse Electron-Demand Diels-Alder Reactivity

1,2-Benzoquinone acts as a highly electron-deficient dienophile due to its exceptionally low LUMO energy, enabling inverse electron-demand Diels-Alder reactions that are inaccessible to standard dienes. When reacted with arynes generated via fluoride-induced 1,2-elimination, 1,2-benzoquinones undergo facile cycloadditions to yield dioxobenzobicyclooctadienes. A direct process comparison shows that a one-pot operation using the 1,2-benzoquinone precursor achieves a 78% overall yield, outperforming the corresponding stepwise synthesis which only yielded 65% [1].

Evidence DimensionCycloaddition Yield (Aryne reaction)
Target Compound Data78% yield (one-pot operation)
Comparator Or BaselineStepwise synthesis process (65% yield)
Quantified Difference13% absolute increase in overall yield
ConditionsFluoride-induced 1,2-elimination of 2-(trimethylsilyl)aryl triflates at 0 °C to rt

Select this compound for single-step, high-yield construction of complex barrelene and naphthalene derivatives where standard dienophiles or stepwise routes fail.

Steric Accessibility for Unhindered Bis-Adduct Formation

While substituted variants like 3,5-di-tert-butyl-1,2-benzoquinone are easier to handle due to steric protection against polymerization, they severely limit the reaction scope by physically blocking cycloaddition at the 3 and 5 positions. Procuring unsubstituted 1,2-benzoquinone provides complete, unhindered access to the conjugated system. This lack of steric bulk allows for tandem oxidation and double Diels-Alder reactions with bulky terpenes like ocimene or myrcene, successfully yielding polyalkylated bis-adducts (e.g., 9,10-phenanthrenedione derivatives) that are sterically impossible to synthesize using the heavily substituted 3,5-DTBBQ analog[1].

Evidence DimensionSteric Accessibility for Bis-Adducts
Target Compound DataEnables multi-site polyalkylation and bis-adduct formation
Comparator Or Baseline3,5-di-tert-butyl-1,2-benzoquinone (blocks multi-site attack)
Quantified DifferenceBinary capability (Reaction proceeds vs. Reaction blocked)
ConditionsTandem oxidation and double Diels-Alder reaction with myrcene/ocimene at 0°C

Unsubstituted 1,2-benzoquinone is mandatory when the synthetic route requires functionalization at multiple ring positions or involves sterically demanding reaction partners.

High-Voltage Organic Battery Cathodes

Directly leveraging its ~300 mV higher redox potential compared to 1,4-benzoquinone, the 1,2-benzoquinone core is a structurally advantageous scaffold for designing high-energy-density lithium-ion and sodium-ion organic cathodes, where adjacent carbonyls stabilize the reduced state[1].

Synthesis of Benzoquinoxalinobarrelenes and Polycyclic Frameworks

Utilized as a highly reactive, low-LUMO dienophile in one-pot Diels-Alder reactions with arynes, offering quantitatively higher yields (e.g., 78% vs 65% stepwise) for the construction of complex pharmaceutical intermediates and barrelene derivatives [2].

Unhindered Non-Innocent Ligand Formation in Catalysis

The complete lack of steric bulk allows 1,2-benzoquinone to coordinate tightly with transition metals to form redox-active (non-innocent) complexes. This is critical in advanced catalytic cycles where bulky tert-butyl analogs would physically prevent optimal metal-ligand orbital overlap or block incoming substrates [3].

Physical Description

Solid

XLogP3

0.4

UNII

SVD1LJ47R7

GHS Hazard Statements

Aggregated GHS information provided by 22 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

20526-43-6
583-63-1

Wikipedia

O-benzoquinone

Dates

Last modified: 08-15-2023

Explore Compound Types